molecular formula C10H22O4 B8568214 2,7-Dimethyloctane-2,7-diperoxol CAS No. 77225-35-5

2,7-Dimethyloctane-2,7-diperoxol

Cat. No.: B8568214
CAS No.: 77225-35-5
M. Wt: 206.28 g/mol
InChI Key: DCBZMACKXFNTBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxides are generally reactive due to the weak O-O bond, but their stability and reactivity depend on substituents and molecular geometry.

Properties

CAS No.

77225-35-5

Molecular Formula

C10H22O4

Molecular Weight

206.28 g/mol

IUPAC Name

2,7-dihydroperoxy-2,7-dimethyloctane

InChI

InChI=1S/C10H22O4/c1-9(2,13-11)7-5-6-8-10(3,4)14-12/h11-12H,5-8H2,1-4H3

InChI Key

DCBZMACKXFNTBM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCC(C)(C)OO)OO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct data on 2,7-Dimethyloctane-2,7-diperoxol or its analogs are available in the provided evidence. However, insights can be inferred from broader chemical principles and related compounds discussed in the evidence:

Carbazole Derivatives ()

Carbazole derivatives (e.g., polycarbazoles) are nitrogen-containing heterocycles with extended conjugation, enabling applications in organic electronics, photovoltaics, and pharmaceuticals. Unlike peroxides, carbazoles exhibit strong intramolecular charge transfer and stability due to aromaticity. For example, carbazole-based polymers are used in organic light-emitting diodes (OLEDs) and solar cells .

Property This compound (Hypothetical) Carbazole Derivatives
Reactivity High (O-O bond cleavage) Moderate (aromatic stability)
Applications Oxidizing agents, initiators OLEDs, photovoltaics, drugs
Thermal Stability Low (decomposes exothermically) High (rigid conjugated system)

Organic Solar Cell Materials ()

Bulk-heterojunction solar cells rely on donor-acceptor blends (e.g., polymer-C60 systems). For instance, peroxide-initiated polymerization might optimize phase separation in active layers .

Sulfonated Aromatic Compounds ()

Dipotassium 7-hydroxynaphthalene-1,3-disulphonate is a sulfonated aromatic compound used in dyes or surfactants. Unlike peroxides, sulfonates exhibit high water solubility and ionic conductivity, making them unsuitable for comparison with nonpolar peroxides like this compound .

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